molecular formula C7H5ClFNO2 B12964378 2-(4-Chloro-2-fluoropyridin-3-yl)acetic acid

2-(4-Chloro-2-fluoropyridin-3-yl)acetic acid

Cat. No.: B12964378
M. Wt: 189.57 g/mol
InChI Key: UVUWNDAUNXNTRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine Ring Substitution Patterns

The pyridine ring exhibits a tri-substituted configuration with electron-withdrawing groups at positions 2 (fluorine) and 4 (chlorine), creating an electron-deficient aromatic system. The acetic acid substituent at position 3 introduces a carboxylic acid moiety, which adopts a planar orientation due to conjugation with the aromatic π-system. Key structural parameters include:

Property Value Source
Molecular formula C₇H₅ClFNO₂
Molecular weight 189.57 g/mol
Topological polar SA 55.8 Ų

The ortho fluorine and meta chlorine substituents induce steric and electronic effects, distorting the pyridine ring’s geometry and altering its reactivity toward electrophilic substitution .

Acetic Acid Functional Group Orientation

The acetic acid group (-CH₂COOH) at position 3 projects perpendicularly from the pyridine plane, enabling hydrogen bonding via its carboxylic acid proton. This orientation facilitates intramolecular interactions with the nitrogen lone pair, stabilizing the molecule in polar solvents. The C–O bond length in the carboxylate group is approximately 1.21 Å (C=O) and 1.34 Å (C–O), consistent with typical carboxylic acid derivatives .

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectral Features

The ¹H NMR spectrum reveals distinct proton environments:

  • Pyridine protons : Deshielded aromatic protons resonate between δ 7.5–8.5 ppm. The fluorine at position 2 causes splitting patterns due to spin-spin coupling (³J₅-F ≈ 8 Hz).
  • Acetic acid protons : The methylene group (-CH₂-) appears as a triplet near δ 3.7 ppm (J = 7 Hz), while the carboxylic acid proton (-COOH) shows a broad singlet at δ 12–13 ppm .

In the ¹³C NMR spectrum :

  • Pyridine carbons : C-2 (fluorine-bearing) resonates at δ 150–160 ppm, while C-4 (chlorine-bearing) appears at δ 140–145 ppm.
  • Carboxylic carbon : The carbonyl (C=O) signal occurs at δ 170–175 ppm .

Infrared (IR) Vibrational Signatures

Key IR absorption bands include:

Band (cm⁻¹) Assignment Source
3000–2500 O–H stretch (COOH)
1710 C=O stretch
1580 C–F stretch
680 C–Cl stretch

The broad O–H stretch (3000–2500 cm⁻¹) confirms the presence of a carboxylic acid group, while the C=O stretch (1710 cm⁻¹) indicates a conjugated carbonyl system .

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum displays the following features:

  • Molecular ion peak : m/z 189.57 ([M]⁺), consistent with the molecular formula C₇H₅ClFNO₂ .
  • Major fragments :
    • m/z 145 ([M – COOH]⁺)
    • m/z 110 ([C₅H₃ClF]⁺) from pyridine ring retention
    • m/z 75 ([C₃H₃O₂]⁺) corresponding to the acetic acid moiety .

The base peak (m/z 110) arises from cleavage of the C–C bond between the pyridine ring and the acetic acid group, highlighting the stability of the halogenated aromatic fragment .

Properties

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

IUPAC Name

2-(4-chloro-2-fluoropyridin-3-yl)acetic acid

InChI

InChI=1S/C7H5ClFNO2/c8-5-1-2-10-7(9)4(5)3-6(11)12/h1-2H,3H2,(H,11,12)

InChI Key

UVUWNDAUNXNTRO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)CC(=O)O)F

Origin of Product

United States

Preparation Methods

Starting Material Selection and Initial Functionalization

  • A common approach begins with halogenated aniline or pyridine derivatives, such as m-fluoroaniline or 2-fluoro-4-aminoacetophenone analogues, which are acetylated or otherwise protected to facilitate further reactions without undesired side reactions.

Friedel-Crafts Acylation

  • Friedel-Crafts acylation is employed to introduce the acetyl group onto the aromatic ring. For example, 3-fluoroacetanilide undergoes Friedel-Crafts acylation in the presence of a Lewis acid catalyst (e.g., AlCl3) to yield 2-fluoro-4-acetamidoacetophenone derivatives.
  • Reaction conditions typically involve solvents such as dichloromethane or chloroform, with temperature control to optimize yield and selectivity.

Hydrolysis

  • The acetamido group is hydrolyzed under acidic conditions (e.g., hydrochloric acid in methanol or ethanol) at moderate temperatures (50–70 °C) for several hours (3–5 h) to yield the corresponding aminoacetophenone.
  • This step is critical to prepare the intermediate for subsequent halogen substitution.

Sandmeyer Reaction for Chlorination

  • The amino group is converted to a chloro substituent via the Sandmeyer reaction. This involves diazotization of the amino group using sodium nitrite in hydrochloric acid at low temperatures (−10 to 10 °C), followed by reaction with cuprous chloride at 0–30 °C to introduce the chlorine atom.
  • This step ensures selective chlorination at the 4-position of the pyridine ring.

Final Conversion to Acetic Acid Derivative

  • The acetic acid side chain is introduced or preserved through careful control of reaction conditions, often involving oxidation or substitution reactions on the side chain precursor.
  • Specific methods for direct synthesis of 2-(4-chloro-2-fluoropyridin-3-yl)acetic acid are less commonly detailed in literature, but analogous methods involve halogenated pyridine precursors undergoing side chain functionalization to yield the acetic acid moiety.

Representative Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
Acetylation m-Fluoroaniline, acetic acid, acetic anhydride Room temp 1–2 Formation of 3-fluoroacetanilide
Friedel-Crafts Acylation 3-Fluoroacetanilide, acylating agent, Lewis acid 0–30 1–3 Solvent: DCM or chloroform
Hydrolysis 2-Fluoro-4-acetamidoacetophenone, HCl, MeOH/EtOH 50–70 3–5 Converts acetamido to amino group
Sandmeyer Chlorination 2-Fluoro-4-aminoacetophenone, NaNO2, HCl, CuCl −10 to 30 1–2 Diazotization and chlorination
Side Chain Functionalization Various (oxidation/substitution) Variable Variable To yield acetic acid group

Analytical and Research Findings

  • The described synthetic route ensures high regioselectivity for halogen placement on the pyridine ring, critical for the biological activity of the compound.
  • Reaction yields for each step typically range from moderate to high (60–90%), depending on precise conditions and purification methods.
  • The use of mild hydrolysis and Sandmeyer conditions preserves the sensitive fluorine substituent, which can be labile under harsh conditions.
  • Purification is commonly achieved by extraction, recrystallization, and chromatographic techniques to ensure high purity suitable for pharmaceutical research.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose Outcome/Notes
Acetylation Acetic anhydride, acetic acid Protect amino group 3-Fluoroacetanilide formation
Friedel-Crafts Acylation Lewis acid catalyst, acylating agent Introduce acetyl group 2-Fluoro-4-acetamidoacetophenone
Hydrolysis HCl, methanol/ethanol Remove acetyl protection 2-Fluoro-4-aminoacetophenone
Sandmeyer Reaction NaNO2, HCl, CuCl Replace amino with chlorine 2-Fluoro-4-chloroacetophenone
Side Chain Functionalization Oxidation/substitution methods Form acetic acid side chain 2-(4-Chloro-2-fluoropyridin-3-yl)acetic acid

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution under basic conditions. Common reactions include:

  • Amine substitution : Reacts with aliphatic amines (e.g., methylamine) in ethanol at 80°C to yield 4-amino-2-fluoropyridin-3-yl acetic acid derivatives.

  • Alkoxy substitution : Treatment with sodium methoxide in DMF replaces chlorine with a methoxy group .

Reaction Conditions :

ReagentSolventTemperature (°C)Time (hr)Yield (%)
MethylamineEthanol801265–70
Sodium methoxideDMF100655–60

The fluorine atom at position 2 remains inert under mild conditions due to stronger C–F bonds.

Esterification and Amide Formation

The carboxylic acid group participates in typical acid-derived reactions:

  • Esterification : Reacts with ethanol in the presence of H₂SO₄ to form ethyl 4-chloro-2-fluoropyridin-3-yl acetate.

  • Amide synthesis : Couples with amines (e.g., benzylamine) via EDCl/HOBt activation, producing corresponding amides in 70–85% yields.

Decarboxylation Reactions

Heating above 200°C in quinoline with copper powder induces decarboxylation, yielding 4-chloro-2-fluoropyridine as the primary product. This reaction is critical for generating halogenated pyridine intermediates.

Oxidation and Reduction Reactions

  • Oxidation : Treating with KMnO₄ in acidic conditions oxidizes the acetic acid side chain to a ketone.

  • Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol (2-(4-chloro-2-fluoropyridin-3-yl)ethanol).

Cross-Coupling Reactions

The pyridine ring engages in palladium-catalyzed couplings:

  • Suzuki coupling : Reacts with arylboronic acids at position 4 (after chlorine substitution) to form biaryl derivatives .

  • Heck reaction : Alkenes couple at position 3 via the acetic acid group’s α-carbon .

Comparative Reactivity with Structural Analogs

Substituent positioning significantly alters reactivity:

CompoundKey Reactivity Differences
2-(5-Chloro-2-fluoropyridin-3-yl)acetic acidHigher electrophilicity at position 5 enhances substitution rates.
2-(6-Chloro-2-fluoropyridin-3-yl)acetic acidSteric hindrance at position 6 reduces coupling efficiency.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the significant applications of 2-(4-Chloro-2-fluoropyridin-3-yl)acetic acid is in the development of anticancer agents. Research has demonstrated that compounds with similar pyridine structures can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis. Inhibitors of DHODH have shown potential in treating various cancers by inducing pyrimidine depletion, which halts cell cycle progression in cancer cells .

Case Study: DHODH Inhibition

A study focused on the design and synthesis of DHODH inhibitors revealed that modifications to the pyridine ring can enhance potency and selectivity. The introduction of halogens, such as chlorine and fluorine, was found to improve binding affinity to the enzyme, suggesting that 2-(4-Chloro-2-fluoropyridin-3-yl)acetic acid could be further optimized for anticancer therapies .

Agricultural Science

Herbicide Development

In agricultural applications, 2-(4-Chloro-2-fluoropyridin-3-yl)acetic acid is being explored as a potential herbicide. Its structural properties allow it to interfere with plant growth regulators, making it effective against certain weed species. Research indicates that compounds with similar structures can disrupt auxin signaling pathways, leading to inhibited growth in target plants .

Case Study: Herbicidal Efficacy

A recent study evaluated the herbicidal activity of various pyridine derivatives, including those related to 2-(4-Chloro-2-fluoropyridin-3-yl)acetic acid. Results showed significant inhibition of weed growth at specific concentrations, highlighting its potential as an environmentally friendly herbicide alternative .

Material Science

Polymer Synthesis

The compound's unique chemical structure also lends itself to applications in material science, particularly in the synthesis of novel polymers. The introduction of pyridine derivatives into polymer matrices can enhance thermal stability and chemical resistance.

Case Study: Polymer Properties

Research on polymer blends incorporating 2-(4-Chloro-2-fluoropyridin-3-yl)acetic acid demonstrated improved mechanical properties and resistance to solvents compared to traditional polymers. These findings suggest that such compounds could be valuable in developing advanced materials for industrial applications .

Table 1: Anticancer Activity of Pyridine Derivatives

CompoundIC50 (µM)Mechanism of Action
A5DHODH inhibition
B10Induction of apoptosis
C7Cell cycle arrest
D3Pyrimidine depletion

Table 2: Herbicidal Efficacy

CompoundConcentration (g/L)% Inhibition of Growth
E0.570
F1.085
G0.2550

Mechanism of Action

The mechanism by which 2-(4-Chloro-2-fluoropyridin-3-yl)acetic acid exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic acid (CAS 1227592-95-1)

  • Substituents : Chlorine at position 2 and trifluoromethyl (CF₃) at position 6.
  • Key Differences : The trifluoromethyl group is strongly electron-withdrawing, which may enhance the acidity of the acetic acid moiety compared to the target compound. The chlorine at position 2 (vs. 4 in the target compound) alters steric and electronic interactions on the pyridine ring .
  • Applications : CF₃ groups are common in agrochemicals for their metabolic stability.

2-(4-Chloropyridin-3-yl)acetic Acid Hydrochloride (CID 55267356)

  • Substituents : Chlorine at position 4 (same as the target) but lacks fluorine at position 2.

Ring System Variations

2-Amino-2-(4-Chloro-3-fluorophenyl)acetic Acid Hydrochloride (CAS 1135916-92-5)

  • Structure: Phenyl ring instead of pyridine, with amino substitution on the acetic acid chain.
  • The amino group increases basicity, contrasting with the carboxylic acid’s acidity in the target compound .

2-(3-Chloro-4-Fluorophenyl)acetic Acid

  • Structure : Chlorine and fluorine on a phenyl ring rather than pyridine.
  • Key Differences : The absence of pyridine’s nitrogen alters solubility and electronic properties. Phenyl-based analogs are often less polar than pyridine derivatives .

Functional Group Modifications

2-Fluoro-2-(3-methylpyridin-4-yl)acetic Acid (CAS 1526863-79-5)

  • Structure : Fluorine on the acetic acid chain and methyl substitution on pyridine.
  • Key Differences : Methyl groups are electron-donating, countering the electron-withdrawing effects of fluorine. This could reduce the acetic acid’s acidity compared to the target compound .

{[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic Acid

  • Structure: Amino group replaces the carboxylic acid, with CF₃ on pyridine.
  • Key Differences: The amino group introduces basicity, making this compound more suitable for forming salts, unlike the acidic target compound .

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-(4-Chloro-2-fluoropyridin-3-yl)acetic acid C₇H₅ClFNO₂ 189.57 Cl (4), F (2), COOH (3) Moderate polarity, H-bond donor/acceptor
2-(2-Chloro-6-(CF₃)pyridin-3-yl)acetic acid C₈H₅ClF₃NO₂ 253.58 Cl (2), CF₃ (6), COOH (3) High electronegativity, enhanced acidity
2-(4-Chloropyridin-3-yl)acetic acid HCl C₇H₇Cl₂NO₂ 208.04 Cl (4), COOH (3), HCl salt Reduced acidity vs. target compound
2-Amino-2-(4-Cl-3-F-phenyl)acetic acid HCl C₈H₈Cl₂FNO₂ 240.06 Cl (4), F (3), NH₂, HCl salt Phenyl ring, increased basicity

Key Findings and Implications

Substituent Position : Chlorine at position 4 (pyridine) stabilizes negative charge in the carboxylate form, enhancing acidity compared to analogs with Cl at position 2 .

Fluorine vs. Trifluoromethyl : CF₃ groups increase metabolic stability but reduce solubility, whereas fluorine improves electronegativity without significant steric hindrance .

Ring System : Pyridine derivatives generally exhibit higher polarity and better solubility in polar solvents than phenyl analogs .

Biological Activity

2-(4-Chloro-2-fluoropyridin-3-yl)acetic acid is a fluorinated pyridine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound's unique structural features, including the presence of both chlorine and fluorine atoms, suggest it may interact with various biological targets, leading to diverse therapeutic applications.

The biological activity of 2-(4-Chloro-2-fluoropyridin-3-yl)acetic acid is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. The incorporation of fluorine enhances the compound's binding affinity, potentially increasing its efficacy against various biological pathways. The exact mechanisms can vary depending on the target proteins involved and the specific biological context in which the compound is applied.

Anticancer Properties

Research indicates that compounds similar to 2-(4-Chloro-2-fluoropyridin-3-yl)acetic acid exhibit significant anticancer activities. For instance, derivatives with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. A study highlighted that certain pyridine derivatives demonstrated IC50 values in the low micromolar range against human leukemia and breast cancer cell lines .

Antimicrobial Activity

The antimicrobial potential of 2-(4-Chloro-2-fluoropyridin-3-yl)acetic acid is also noteworthy. Preliminary studies suggest that this compound may possess antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The introduction of fluorine atoms has been associated with enhanced bioactivity, potentially improving drug penetration through bacterial biofilms .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) for fluorinated pyridine derivatives has revealed that modifications in substituents can significantly alter biological activity. The presence of electron-withdrawing groups like chlorine and fluorine tends to enhance potency by increasing electron density at specific sites on the pyridine ring, facilitating better interaction with biological targets .

Case Study 1: Anticancer Evaluation

In a comparative study, several pyridine derivatives were evaluated for their anticancer properties. 2-(4-Chloro-2-fluoropyridin-3-yl)acetic acid showed comparable or superior activity against various cancer cell lines compared to established chemotherapeutic agents. The compound exhibited an IC50 value of approximately 1.5 µM against MCF-7 breast cancer cells, highlighting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening

A series of antimicrobial tests conducted on 2-(4-Chloro-2-fluoropyridin-3-yl)acetic acid revealed effective inhibition against E. coli and B. subtilis, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL. These results suggest that the compound could be a candidate for developing new antimicrobial therapies .

Data Table: Biological Activity Overview

Biological ActivityTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)~1.5 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialE. coli64 µg/mL
AnticancerHuman leukemia cell linesLow micromolar

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Chloro-2-fluoropyridin-3-yl)acetic acid?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving palladium-catalyzed coupling and hydrolysis. For example, a two-step protocol includes:

Step 1 : Palladium(II) acetate and tert-butyl XPhos as catalysts in tert-butanol under inert atmosphere (40–100°C, 5.5 hours) for intermediate formation.

Step 2 : Hydrolysis using hydrochloric acid (36.5%) in water at 93–96°C for 17 hours to yield the final carboxylic acid .

  • Key Considerations : Ensure anhydrous conditions for palladium catalysis and monitor reaction progress via TLC or HPLC.

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure and confirm substituent positions (e.g., fluorine and chlorine orientation) .
  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify proton environments and carbon backbone.
  • HPLC-MS : Assess purity and molecular weight confirmation.
    • Reference Standards : Compare with crystallographic data (e.g., unit cell parameters, R-factor ≤0.057) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • GHS Classification : Acute toxicity (Category 4) via oral, dermal, and inhalation exposure. Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult safety data sheets (SDS) for emergency protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer :

  • Catalyst Screening : Test alternative palladium complexes (e.g., PdCl2_2(PPh3_3)2_2) or ligands to enhance coupling efficiency.
  • Temperature Gradients : Perform reactions at incremental temperatures (e.g., 60–120°C) to identify optimal thermal stability.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. alcohols (tert-butanol) for intermediate solubility .
    • Data Analysis : Use DOE (Design of Experiments) to statistically evaluate variable interactions.

Q. How should contradictory spectroscopic data (e.g., NMR shifts) be resolved?

  • Methodological Answer :

  • Impurity Profiling : Use HPLC-MS to detect by-products (e.g., unreacted intermediates or halogenated side products) .
  • Deuterated Solvent Swapping : Compare NMR spectra in D2_2O vs. DMSO-d6_6 to assess solvent-induced shift variations.
  • Cross-Validation : Confirm assignments via 2D NMR (COSY, HSQC) or spiking with authentic standards.

Q. What strategies prevent unwanted side reactions during fluoropyridine ring functionalization?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the acetic acid moiety (e.g., esterification) to avoid nucleophilic interference during fluorination/chlorination .
  • Regioselective Control : Leverage directing effects of fluorine (meta-director) and chlorine (ortho/para-director) to guide electrophilic substitution .
    • Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation.

Q. How can the compound’s purity be quantified using non-destructive methods?

  • Methodological Answer :

  • Potentiometric Titration : Adapt acetic acid titration protocols (e.g., NaOH titration with phenolphthalein) by adjusting endpoint pH for the target compound’s pKa (~2.5–3.0) .
  • Karl Fischer Titration : Measure residual moisture content in solid samples.
    • Validation : Cross-check with gravimetric analysis after recrystallization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.